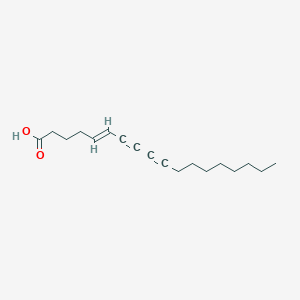![molecular formula C18H22N4O20P3-3 B10772339 [[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772339.png)
[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé Up3U est un triphosphate de dinucléoside avec des bases pyrimidiques. Il est un métabolite ou un dérivé et est connu pour son rôle important dans divers processus biochimiques . La formule moléculaire de Up3U est C18H25N4O20P3 , et sa masse moyenne est de 710,327 Da .
Méthodes De Préparation
La synthèse de Up3U implique le couplage de phosphoropiperidates de nucléoside 5′- avec des nucléotides en présence d'un activateur tel que le 4,5-dicyanoimidazole (DCI). Cette méthode est efficace et donne des rendements moyens à élevés . Les conditions réactionnelles impliquent généralement l'utilisation d'un excès de DCI pour favoriser la réaction de couplage . Les méthodes de production industrielle de Up3U ne sont pas largement documentées, mais la synthèse en laboratoire fournit une voie fiable pour sa préparation.
Analyse Des Réactions Chimiques
Up3U subit diverses réactions chimiques, notamment :
Oxydation : Up3U peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir Up3U en ses formes réduites.
Substitution : Up3U peut participer à des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre groupe.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Up3U a plusieurs applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de Up3U implique son interaction avec des cibles moléculaires et des voies spécifiques. Il agit comme un ligand et peut moduler l'activité de diverses enzymes et de récepteurs . Les cibles moléculaires et les voies exactes impliquées dans son action sont encore à l'étude, mais il est connu pour influencer la signalisation cellulaire et les processus métaboliques.
Applications De Recherche Scientifique
Up3U has several scientific research applications:
Mécanisme D'action
The mechanism of action of Up3U involves its interaction with specific molecular targets and pathways. It acts as a ligand and can modulate the activity of various enzymes and receptors . The exact molecular targets and pathways involved in its action are still under investigation, but it is known to influence cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Up3U peut être comparé à d'autres triphosphates de dinucléoside tels que Cp3C et Up3C. Ces composés partagent des caractéristiques structurelles similaires mais diffèrent dans leurs composants nucléosidiques spécifiques . La singularité de Up3U réside dans ses bases pyrimidiques spécifiques et son rôle dans les processus biochimiques. Des composés similaires comprennent :
Cp3C : Un triphosphate de dinucléoside avec des bases cytosine.
Up3C : Un triphosphate de dinucléoside avec une combinaison de bases uracile et cytosine.
La structure spécifique et les propriétés biochimiques de Up3U en font un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C18H22N4O20P3-3 |
|---|---|
Poids moléculaire |
707.3 g/mol |
Nom IUPAC |
[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C18H25N4O20P3/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(39-15)5-37-43(31,32)41-45(35,36)42-44(33,34)38-6-8-12(26)14(28)16(40-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,19,23,29)(H,20,24,30)/p-3/t7-,8+,11+,12-,13?,14?,15-,16-/m1/s1 |
Clé InChI |
JPNWHMPVXHYIKN-VRXVDWQRSA-K |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@H]3[C@H](C([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-fluoro-4-[[3-[2-methyl-4-[2-[2-[(7-nitro-2,3-dihydro-1H-benzimidazol-4-yl)amino]ethoxy]ethoxy]phenyl]phenyl]methoxy]phenyl]propanoic acid](/img/structure/B10772270.png)
-zacopride](/img/structure/B10772272.png)
![(Z)-7-[(1R,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772279.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772291.png)

![3-[[4-(4-(125I)iodanylphenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10772316.png)

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772326.png)
![(3R,5R)-7-[1-cyclohexyl-4-(4-fluorophenyl)-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10772331.png)
![[4-(benzylcarbamoyloxy)-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B10772345.png)
![[32P]2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate](/img/structure/B10772347.png)
![6-{2-[4-(4-Fluoro-phenyl)-2-isopropyl-6-phenyl-pyridin-3-yl]-ethyl}-4-hydroxy-tetrahydro-pyran-2-one](/img/structure/B10772349.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772354.png)

